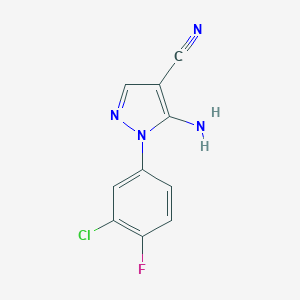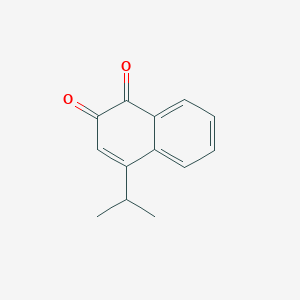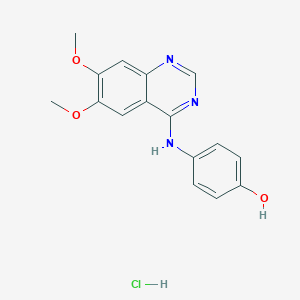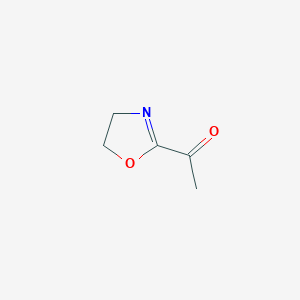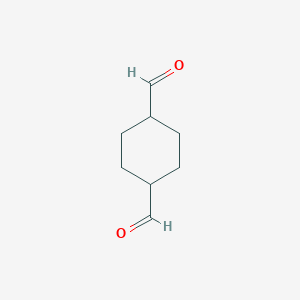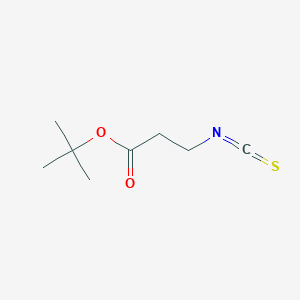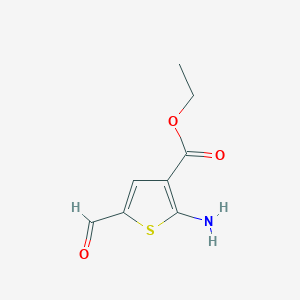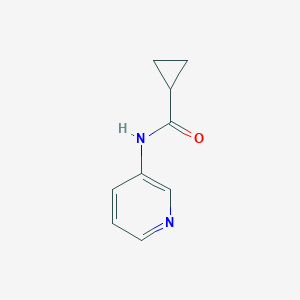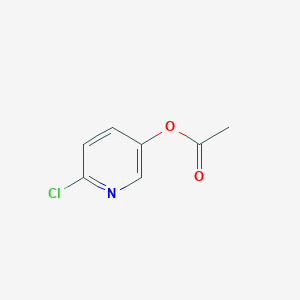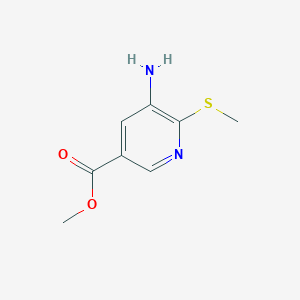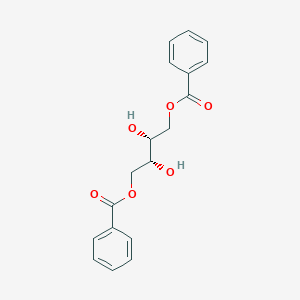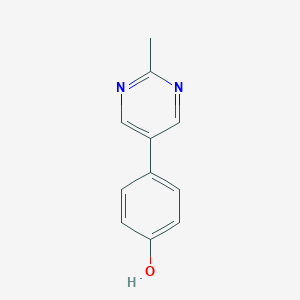
4-(2-Methylpyrimidin-5-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methylpyrimidin-5-yl)phenol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known by the chemical name 'MP5P' and has a molecular formula of C11H10N2O.
Mechanism Of Action
The mechanism of action of 4-(2-Methylpyrimidin-5-yl)phenol involves its ability to interact with ROS and undergo a chemical reaction that results in the formation of a fluorescent product. This reaction is highly specific and can be used to detect even low levels of ROS in cells.
Biochemical And Physiological Effects
The biochemical and physiological effects of 4-(2-Methylpyrimidin-5-yl)phenol are largely dependent on its ability to detect ROS in cells. This compound has been shown to be highly effective in detecting ROS in a variety of cell types and has potential applications in the diagnosis and treatment of diseases that involve ROS-mediated damage.
Advantages And Limitations For Lab Experiments
The advantages of using 4-(2-Methylpyrimidin-5-yl)phenol in lab experiments include its high specificity for ROS detection, its ability to detect even low levels of ROS, and its ease of use. However, limitations include the need for specialized equipment for fluorescence detection and the potential for interference from other fluorescent compounds.
Future Directions
There are numerous future directions for research involving 4-(2-Methylpyrimidin-5-yl)phenol. These include the development of new and more efficient synthesis methods, the exploration of its potential applications in the diagnosis and treatment of ROS-mediated diseases, and the development of new probes for the detection of other reactive species in cells.
In conclusion, 4-(2-Methylpyrimidin-5-yl)phenol is a promising compound that has potential applications in various fields of scientific research. Its ability to detect ROS in cells makes it a valuable tool for the diagnosis and treatment of diseases that involve ROS-mediated damage. Further research is needed to fully explore its potential and to develop new and more efficient methods for its synthesis and use.
Synthesis Methods
The synthesis of 4-(2-Methylpyrimidin-5-yl)phenol can be achieved through various methods. One of the most commonly used methods involves the reaction of 2-methyl-5-nitropyrimidine with phenol in the presence of a catalyst such as zinc chloride. The resulting product is then reduced using sodium borohydride to yield 4-(2-Methylpyrimidin-5-yl)phenol.
Scientific Research Applications
The potential applications of 4-(2-Methylpyrimidin-5-yl)phenol in scientific research are vast. This compound has been studied extensively for its use as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that play a crucial role in various biological processes and are implicated in the pathogenesis of numerous diseases.
properties
CAS RN |
193885-92-6 |
|---|---|
Product Name |
4-(2-Methylpyrimidin-5-yl)phenol |
Molecular Formula |
C11H10N2O |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
4-(2-methylpyrimidin-5-yl)phenol |
InChI |
InChI=1S/C11H10N2O/c1-8-12-6-10(7-13-8)9-2-4-11(14)5-3-9/h2-7,14H,1H3 |
InChI Key |
ZLXLJYPAHLTLAT-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C=N1)C2=CC=C(C=C2)O |
Canonical SMILES |
CC1=NC=C(C=N1)C2=CC=C(C=C2)O |
synonyms |
Phenol, 4-(2-methyl-5-pyrimidinyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



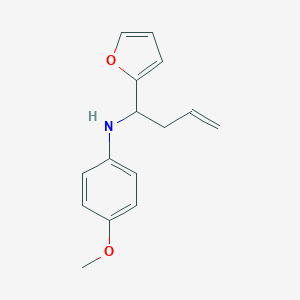
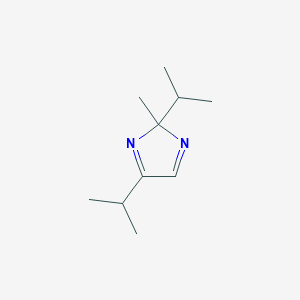
![1-[3-(9H-Carbazol-9-YL)propyl]-4-(2-methoxyphenyl)-4-piperidinol hydrochloride](/img/structure/B67127.png)
